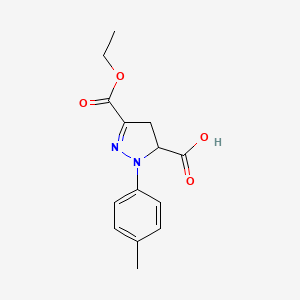

3-(Ethoxycarbonyl)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Ethoxycarbonyl)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of an ethoxycarbonyl group, a methylphenyl group, and a carboxylic acid group attached to the pyrazole ring

Preparation Methods

The synthesis of 3-(Ethoxycarbonyl)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid typically involves the reaction of ethyl acetoacetate with 4-methylphenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

3-(Ethoxycarbonyl)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The ethoxycarbonyl and methylphenyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic properties. Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory and analgesic activities. The ethoxycarbonyl group enhances solubility and bioavailability, making it a candidate for drug development.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives that demonstrated significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process. The introduction of the ethoxycarbonyl group was found to improve the pharmacokinetic profile of these compounds .

Agricultural Chemistry

Another application lies in agrochemicals, where pyrazole derivatives are explored as potential herbicides and fungicides. The structural modifications, including the ethoxycarbonyl moiety, contribute to enhanced efficacy against specific pests.

Case Study : Research conducted by agricultural chemists showed that certain pyrazole derivatives exhibited herbicidal activity against common weeds. The study indicated that modifying the substituents could lead to increased selectivity and reduced toxicity to crops .

Material Science

The unique chemical structure allows for potential applications in material science, particularly in the development of polymers and coatings. Pyrazole compounds can act as cross-linking agents or additives to enhance material properties such as thermal stability and mechanical strength.

Case Study : A recent investigation into pyrazole-based polymers demonstrated improved thermal resistance and mechanical properties when incorporating 3-(Ethoxycarbonyl)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid into polymer matrices .

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used. Further research is needed to elucidate the detailed mechanisms of action.

Comparison with Similar Compounds

3-(Ethoxycarbonyl)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

3-(Ethoxycarbonyl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid: This compound lacks the methyl group on the phenyl ring, which may affect its chemical properties and biological activities.

3-(Methoxycarbonyl)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid: The methoxycarbonyl group may impart different reactivity and solubility compared to the ethoxycarbonyl group.

1-(4-Methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid: The presence of a trifluoromethyl group can significantly alter the compound’s electronic properties and reactivity.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical and biological properties.

Biological Activity

3-(Ethoxycarbonyl)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with an ethoxycarbonyl group and a 4-methylphenyl moiety. Its synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring through condensation reactions followed by functional group modifications to introduce the ethoxycarbonyl and aromatic substituents.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of pyrazole derivatives, including this compound. The compound has demonstrated significant free radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems.

Anticancer Activity

The compound has shown promising anticancer activity against various cancer cell lines. Notably, it was evaluated for its effects on HepG2 liver cancer cells and MCF-7 breast cancer cells. The results indicated that the compound inhibited cell proliferation significantly.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 20.0 | Induction of apoptosis via caspase activation |

| MCF-7 | 25.5 | Inhibition of cell cycle progression at G2/M phase |

Enzyme Inhibition

In silico studies and enzyme assays have demonstrated that this compound can inhibit specific enzymes involved in cancer progression and inflammation. For instance, it has been noted to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

- Pyrazole Core : Essential for biological activity due to its ability to interact with various biological targets.

- Ethoxycarbonyl Group : Enhances lipophilicity and bioavailability.

- Aromatic Substituent : The presence of the 4-methylphenyl group appears crucial for enhancing anticancer activity.

Study 1: Antioxidant Evaluation

A study conducted by Nguyen et al. (2022) evaluated the antioxidant capacity of several pyrazole derivatives, including our compound of interest. The results indicated that the compound exhibited significant free radical scavenging ability compared to standard antioxidants like Trolox.

Study 2: Anticancer Mechanism

In another investigation published in the Journal of Medicinal Chemistry, the compound was subjected to cytotoxicity assays against multiple cancer cell lines. The findings suggested that it induces apoptosis through mitochondrial pathways, leading to increased caspase activity and subsequent cell death.

Properties

IUPAC Name |

5-ethoxycarbonyl-2-(4-methylphenyl)-3,4-dihydropyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-3-20-14(19)11-8-12(13(17)18)16(15-11)10-6-4-9(2)5-7-10/h4-7,12H,3,8H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGUODZYFIMOCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.